molecular formula C8H5BrN2O B1498872 6-bromo-1,8-naphthyridin-4(1H)-one CAS No. 1150618-43-1

6-bromo-1,8-naphthyridin-4(1H)-one

Cat. No. B1498872
CAS RN: 1150618-43-1
M. Wt: 225.04 g/mol
InChI Key: RLEYIKCWRQIVKQ-UHFFFAOYSA-N
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Description

6-Bromo-1,8-naphthyridin-4(1H)-one, also known as 6-Bromo-1,8-naphthyridin-4-one, is a heterocyclic compound containing a benzene ring fused to a pyridine ring. It is a colorless solid that has been studied for its potential use in a wide range of applications, including drug discovery, biological research, and laboratory experiments.

Scientific Research Applications

Biomarker for Exposure Assessment

6-bromo-1,8-naphthyridin-4(1H)-one and its derivatives are studied for their roles as biomarkers in assessing human exposure to certain environmental contaminants. In particular, studies have investigated the use of naphthalene and its metabolites in urine as biomarkers for occupational exposure to polycyclic aromatic hydrocarbons (PAHs). This assessment helps in understanding the exposure levels in various occupational settings, including industries like coke oven operations and asphalt work, and their potential health implications. The metabolites measured often include naphthalene (Nap), phenanthrene (Phe), and their derivatives like 1-hydroxypyrene (1-OHP), 2-naphthol, and 1-naphthol. The correlations between airborne exposure to naphthalene and urinary metabolites have provided insights into the uptake and metabolism of PAHs in humans (Rappaport et al., 2004) (Sobus et al., 2008).

Environmental and Biological Monitoring

Several studies have focused on environmental and biological monitoring of PAHs in specific occupational settings and general environments. This monitoring helps in assessing the exposure levels of individuals to PAHs and understanding the potential health risks associated with this exposure. Techniques like headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) have been used to measure PAHs in urine, providing a non-invasive method to monitor exposure levels (Waidyanatha et al., 2003) (Fostinelli et al., 2018).

Health Risk Assessment

The use of biomarkers like this compound and its derivatives also contributes to the health risk assessment associated with PAH exposure. Studies have examined the association between urinary PAH metabolites and health risks such as obesity, metabolic syndrome, and diabetes. These findings underscore the significance of monitoring PAH exposure and its potential implications on public health (Scinicariello & Buser, 2013).

properties

IUPAC Name

6-bromo-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEYIKCWRQIVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653993
Record name 6-Bromo-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150618-43-1
Record name 6-Bromo-1,8-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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